molecular formula C21H15F2N3OS B2756512 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 895437-69-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2756512
CAS No.: 895437-69-1
M. Wt: 395.43
InChI Key: HAGFMXFVZHJCQW-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a novel chemical entity designed for research applications in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . Benzothiazole derivatives are extensively investigated for their anti-tubercular properties, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The molecular architecture of this specific analog, incorporating difluoro and pyridinylmethyl substitutions, is strategically optimized to enhance its bioactivity and interaction with biological targets. Researchers are exploring its potential mechanism of action, which may involve inhibition of key bacterial enzymes such as DprE1, a crucial target for the development of new anti-tubercular agents . Beyond antimicrobial research, the structural motifs present in this compound suggest potential utility in other therapeutic areas, including as a glucokinase activator for metabolic disease research or as an antifungal agent . Its application is central in structure-activity relationship (SAR) studies to develop new inhibitors with improved potency and efficacy.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3OS/c22-16-10-17(23)20-18(11-16)28-21(25-20)26(13-15-7-4-8-24-12-15)19(27)9-14-5-2-1-3-6-14/h1-8,10-12H,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGFMXFVZHJCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4,6-difluoro-2-aminobenzothiazole with 2-phenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, affecting various cellular pathways.

Comparison with Similar Compounds

Substituent Effects on the Benzothiazole Core

The target compound’s 4,6-difluoro substitution contrasts with analogs like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide (from Patent EP 3 348 550A1 ):

  • Fluorine vs. Difluoro substitution provides moderate electron-withdrawing effects without significant steric hindrance, possibly favoring receptor binding where spatial constraints exist.

Variations in the Acetamide Moiety

  • Target Compound: Features a simple phenyl group.
  • Patent Analogs: Include substituted phenyl rings (e.g., 3-methoxy, 3,4,5-trimethoxy) . Methoxy groups increase electron-donating capacity and polarity, which may alter pharmacokinetic profiles compared to the target’s unsubstituted phenyl.
  • Compound (2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide):
    • Uses a 2,6-dichlorophenyl group, where chlorine atoms enhance lipophilicity and steric bulk compared to the target’s phenyl . Chlorine’s electronegativity may also influence amide resonance.

Electronic and Steric Effects

Benzothiazole vs. Thiazole Core

  • The target’s benzothiazole system (fused benzene-thiazole rings) offers extended π-conjugation compared to the simpler thiazole ring in ’s compound. This may enhance stacking interactions with biological targets or crystalline lattices.

Role of the Pyridinylmethyl Group

  • The N-(pyridin-3-yl)methyl substituent in the target introduces a tertiary nitrogen , enabling protonation under physiological conditions (pKa ~4–5 for pyridine derivatives). This could improve aqueous solubility relative to analogs lacking basic centers (e.g., patent compounds with methoxy groups ).

Crystallographic and Conformational Insights

Dihedral Angles and Molecular Packing

  • In ’s compound, the dichlorophenyl and thiazole rings exhibit a dihedral angle of 79.7° , creating a twisted conformation that influences crystal packing via N–H⋯N hydrogen bonds .

Hydrogen Bonding and Solubility

  • The pyridine nitrogen could participate in intermolecular hydrogen bonds (e.g., with water or solvents), contrasting with non-polar CF₃ or chloro substituents in analogs. This feature may translate to higher crystallinity or improved dissolution rates.

Data Table: Structural Comparison of Key Compounds

Compound Name (Simplified) Core Structure Substituents on Core Acetamide Substituents Unique Features Reference
Target Compound Benzothiazole 4,6-difluoro Phenyl + N-(pyridin-3-yl)methyl Pyridine-derived basic center
N-(6-CF₃-benzothiazol-2-yl)-2-(3-OMe-phenyl)acetamide Benzothiazole 6-CF₃ 3-methoxyphenyl High lipophilicity
2-(2,6-Cl₂-phenyl)-N-(thiazol-2-yl)acetamide Thiazole None 2,6-dichlorophenyl Chlorine-enhanced steric bulk

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a synthetic compound notable for its complex structure and potential therapeutic applications. This compound features a benzothiazole moiety substituted with fluorine atoms, which enhances its biological activity and lipophilicity. The presence of both a phenyl and a pyridine ring contributes to its unique properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be described by the following structural formula:

C17H15F2N3S\text{C}_{17}\text{H}_{15}\text{F}_2\text{N}_3\text{S}

Biological Activity Overview

Research indicates that compounds with benzothiazole derivatives exhibit significant biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Inhibitory effects on cancer cell proliferation.
  • Enzyme Inhibition : Potential to inhibit key enzymes involved in disease processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The fluorinated benzothiazole core is known to enhance binding affinity due to increased lipophilicity and electronic properties.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

1. Anticancer Activity

A study demonstrated that related benzothiazole derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. This suggests that this compound may also possess similar anticancer properties.

2. Enzyme Inhibition

Research indicates that benzothiazole derivatives can act as inhibitors for enzymes such as cyclooxygenase (COX) and phospholipase A2. These enzymes are crucial in inflammatory processes, suggesting that the compound could have anti-inflammatory effects.

3. Antimicrobial Properties

In vitro studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of fluorine atoms in the structure may enhance antibacterial effectiveness.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Fluoro-N-(benzothiazolyl)acetamideBenzothiazole with a single fluorineAntimicrobial
N-(4-Chloro-benzothiazolyl)-N-methylacetamideChlorine substitution instead of fluorineAnticancer
5-Methyl-N-(benzothiazolyl)-N-pyridinemethylacetamideMethyl group on benzothiazoleEnzyme inhibitor

The unique combination of functional groups in this compound may provide enhanced selectivity and potency compared to these related compounds.

Q & A

Q. How to optimize reaction yields for scale-up?

  • Strategies :
  • Flow Chemistry : Continuous flow systems reduce byproduct formation (yield increased from 60% to 85% in benzothiazole synthesis) .
  • Catalyst Screening : Pd(OAc)2_2/XPhos outperformed Pd/C in Suzuki-Miyaura coupling (yield: 78% vs. 52%) .

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